molecular formula C17H12ClN B12828470 2-Chloro-4,5-diphenylpyridine

2-Chloro-4,5-diphenylpyridine

Cat. No.: B12828470
M. Wt: 265.7 g/mol
InChI Key: FEQLANYIXVNUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-diphenylpyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 2-position and two phenyl groups at the 4 and 5 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-diphenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with benzene derivatives under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed, where 2-chloropyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

2-Chloro-4,5-diphenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-diphenylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved can vary based on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-diphenylpyridine
  • 2-Chloro-3,5-diphenylpyridine
  • 2-Chloro-4,5-dimethylpyridine

Comparison

2-Chloro-4,5-diphenylpyridine is unique due to the specific positioning of the phenyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior due to the electronic and steric effects imparted by the phenyl groups at the 4 and 5 positions .

Properties

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

2-chloro-4,5-diphenylpyridine

InChI

InChI=1S/C17H12ClN/c18-17-11-15(13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-12H

InChI Key

FEQLANYIXVNUHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.